9-(1-Aminopropan-2-yl)-9H-purin-6-amine, also known as 9-(1-aminopropan-2-yl)purin-6-amine hydrochloride, is a purine derivative characterized by its unique side chain that enhances its biological activity. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of oncology and virology. The molecular formula of this compound is C₈H₁₂N₆, and it has a molecular weight of 192.22 g/mol. The compound's structure consists of a purine base with an attached 1-aminopropan-2-yl group, which contributes to its reactivity and biological interactions.
The compound is classified under purine derivatives, which are essential components of nucleic acids and play significant roles in various biological processes. It can be sourced from chemical suppliers specializing in pharmaceutical intermediates and research chemicals. The compound is typically available in its hydrochloride form for enhanced stability and solubility in biological systems.
The synthesis of 9-(1-Aminopropan-2-yl)-9H-purin-6-amine hydrochloride generally involves the reaction of purine derivatives with appropriate amine precursors. One common synthetic route includes the alkylation of purine with 1-aminopropan-2-ol, followed by the formation of hydrochloride salts to improve stability. This process often utilizes solvents such as ethanol or methanol and may require catalysts to enhance the reaction rate.
In industrial settings, large-scale synthesis may employ continuous flow reactors to ensure consistent quality and yield. Purification steps such as crystallization or chromatography are typically implemented to achieve high purity levels of the final product.
The molecular structure of 9-(1-Aminopropan-2-yl)-9H-purin-6-amine features a fused double-ring system characteristic of purines, with nitrogen atoms integrated into the rings. The presence of the 1-aminopropan-2-yl side chain significantly influences its chemical properties and biological activity.
Key structural data includes:
9-(1-Aminopropan-2-yl)-9H-purin-6-amine can participate in several types of chemical reactions:
Common reagents used in these reactions include potassium permanganate and hydrogen peroxide for oxidation, while sodium borohydride or lithium aluminum hydride are typical reducing agents. For substitution reactions, alkyl halides or acyl chlorides are often employed under either basic or acidic conditions.
The mechanism of action for 9-(1-Aminopropan-2-yl)-9H-purin-6-amine involves its interaction with specific molecular targets such as enzymes or receptors within biological systems. The compound may act by inhibiting or activating these targets, thereby modulating various biochemical pathways. Its structural similarity to adenine allows it to interact with adenosine receptors, influencing cellular signaling related to proliferation and apoptosis .
Key physical properties include:
The chemical properties include:
Relevant data from studies indicate that this compound exhibits significant biological activities, particularly as an inhibitor of enzymes involved in nucleotide metabolism .
9-(1-Aminopropan-2-yl)-9H-purin-6-amine has several notable applications:
The synthesis of 9-(1-aminopropan-2-yl)-9H-purin-6-amine employs both enzymatic and traditional chemical routes, each with distinct advantages and limitations. Enzymatic approaches leverage archaeal geranylgeranyl reductases (GGRs) from Sulfolobus acidocaldarius (SaGGR) and Archaeoglobus fulgidus (AfGGR), which achieve exceptional (R)-stereoselectivity (>99% ee) in the reduction of prochiral ketone intermediates. These FAD-dependent enzymes specifically reduce methyl-branched alkenes while preserving terminal or cyclic double bonds, enabling highly selective introduction of chiral centers in the aminopropyl side chain. Coenzyme recycling systems (e.g., glucose dehydrogenase-mediated NADPH regeneration) significantly enhance catalytic efficiency, achieving total turnover numbers exceeding 1,000 [7].
Chemical synthesis typically employs Traube-type cyclization or nucleophilic displacement strategies. The Traube approach involves condensing 4,5,6-triaminopyrimidine with formamide derivatives under acidic conditions to construct the purine core, followed by N-alkylation. Alternatively, direct N-alkylation of adenine derivatives with 1-chloro-2-propanamine under basic conditions (K₂CO₃/DMF) yields the target compound. The chemical route provides higher yields (65-80%) compared to enzymatic methods (40-60%) but struggles with stereocontrol. Hybrid chemoenzymatic approaches address this limitation by combining chemical purine assembly with enzymatic asymmetric reduction of the prochiral allylic alcohol precursor, balancing efficiency and stereoselectivity [6] [7].
Table 1: Comparative Analysis of Synthesis Pathways
Synthesis Method | Key Reagents/Catalysts | Yield (%) | Stereoselectivity | Key Advantages |
---|---|---|---|---|
Chemical Alkylation | 1-Chloro-2-propanamine, K₂CO₃ | 65-80 | Racemic | High throughput, scalable |
Enzymatic Reduction | AfGGR, NADPH recycling system | 40-60 | >99% ee (R) | Exceptional stereocontrol |
Chemoenzymatic Hybrid | Chemical N9-alkylation + AfGGR | 70-75 | >99% ee (R) | Balanced yield and stereoselectivity |
Stepwise functionalization of the purine scaffold relies on strategically designed intermediates that enable selective modifications at N9, C6, and the exocyclic amine positions:
1-(6-Amino-9H-purin-9-yl)propan-2-one: This ketone derivative serves as a pivotal precursor for reductive amination to introduce the 1-aminopropan-2-yl side chain. The carbonyl group undergoes chemoselective reduction with NaBH₄ in methanol or stereoselective enzymatic reduction to yield chiral alcohols. Alternatively, it participates in reductive amination with ammonium acetate/NaBH₃CN to directly install the primary amine functionality [8].
Halogenated Intermediates: 6-Chloro-9H-purine derivatives undergo sequential N9-alkylation followed by C6 amination. N9-alkylation with 1-(tert-butoxycarbonyl)-2-bromopropane introduces Boc-protected aminopropyl groups, with subsequent ammonia displacement in sealed vessels (100°C, ethanol) yielding the target amine after acid deprotection [6].
Phosphonic Acid Derivatives: Compounds like 1-(6-aminopurin-9-yl)propan-2-yloxymethylphosphonic acid serve as nucleotide analogs for prodrug development. These are synthesized via Arbuzov reactions between 9-(2-bromopropyl)purine derivatives and trialkyl phosphites, followed by hydrolysis [5].
Table 2: Critical Synthetic Intermediates and Their Functions
Intermediate | Key Transformation | Functional Role |
---|---|---|
1-(6-Amino-9H-purin-9-yl)propan-2-one | Reductive amination or reduction | Installs chiral aminopropyl side chain |
9-(2-Bromopropyl)-6-chloro-9H-purine | Nucleophilic substitution (NH₃) | Enables C6 amine installation |
Boc-protected 2-aminopropyl purines | Acidic deprotection (TFA/DCM) | Protects amine during N9-alkylation |
Phosphonate esters | Hydrolysis (TMSBr/CH₃CN) | Precursors to nucleotide analogs |
The chiral center at C1' of the 1-aminopropan-2-yl side chain introduces significant synthetic complexity due to:
Diastereomeric separation hurdles: Direct resolution of enantiomers requires chiral stationary phases (e.g., Chirobiotic T columns) with 0.1% diethylamine mobile phase modifiers, but recovery yields rarely exceed 40%. Diastereomeric salt formation with chiral acids (D-tartaric acid, L-di-p-toluoyl tartaric acid) improves recoveries to 65-75% but demands meticulous solvent optimization (ethanol/water vs. acetone/water mixtures) [7].
Enzymatic resolution limitations: Lipase-catalyzed (e.g., Candida antarctica Lipase B) acylation of the primary amine selectively modifies the (S)-enantiomer, leaving the (R)-isomer unreacted. However, reaction rates exhibit significant nonlinearity (E-values <20) due to substrate inhibition, restricting practical utility. Immobilized Pseudomonas fluorescens lipase on epoxy resin improves enantioselectivity (E=35) but requires anhydrous toluene conditions incompatible with polar intermediates [5].
Solid-phase synthesis enables rapid diversification of the purine scaffold through three key anchoring strategies:
Silyl linker strategies: tert-Butyldiphenylsilyl (TBDPS) linkers allow orthogonal cleavage with fluoride sources (TBAF) after N9-functionalization. Key advantages include compatibility with Boc protection chemistry and avoidance of acidic conditions that could racemize chiral centers. Throughput reaches 50 compounds/week with automated synthesizers, though silyl ether stability during alkylation remains challenging [6].
Table 3: Solid-Phase Synthesis Approaches and Performance Metrics
Linker Type | Anchoring Position | Cleavage Conditions | Purity Range (%) | Throughput (Compounds/Run) |
---|---|---|---|---|
Rink amide | C8-carboxamide | 95% TFA/H₂O (2h) | 85-92 | 96 |
Safety-catch (SCAL) | C6-amino | ICH₂CN then TFA/CH₂Cl₂ (1h) | 88-95 | 48 |
TBDPS silyl | O/N of side chain | TBAF/THF (12h) | 90-97 | 72 |
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7